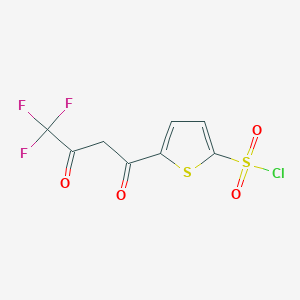
5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, a thiophene ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride typically involves the reaction of 4,4,4-trifluoro-3-oxobutanoyl chloride with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The sulfonyl chloride group in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of various thiophene derivatives.
Condensation Reactions: The carbonyl group in the trifluoromethyl ketone moiety can undergo condensation reactions with hydrazines and hydroxylamines to form hydrazones and oximes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, chloroform, acetonitrile
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Thiophene Derivatives: Formed through oxidation or reduction of the thiophene ring
Aplicaciones Científicas De Investigación
5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl ketone moiety can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-3-oxobutanoyl chloride: Shares the trifluoromethyl ketone moiety but lacks the thiophene and sulfonyl chloride groups.
Thiophene-2-sulfonyl chloride: Contains the thiophene and sulfonyl chloride groups but lacks the trifluoromethyl ketone moiety.
Uniqueness
5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds with diverse applications.
Propiedades
Número CAS |
147394-70-5 |
|---|---|
Fórmula molecular |
C8H4ClF3O4S2 |
Peso molecular |
320.7 g/mol |
Nombre IUPAC |
5-(4,4,4-trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClF3O4S2/c9-18(15,16)7-2-1-5(17-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2 |
Clave InChI |
VVPHPMQVTQBXMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
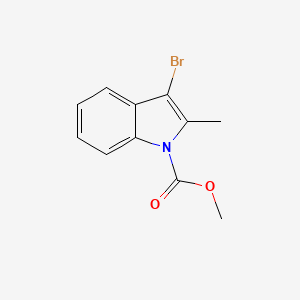
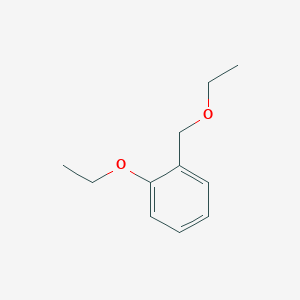
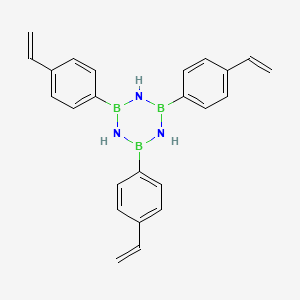
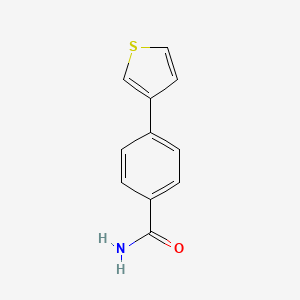
![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
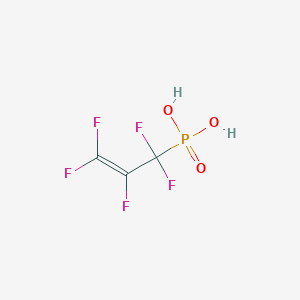
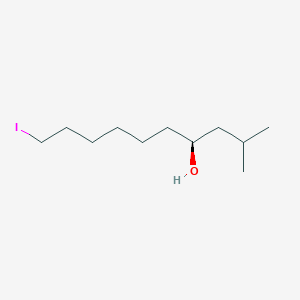
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
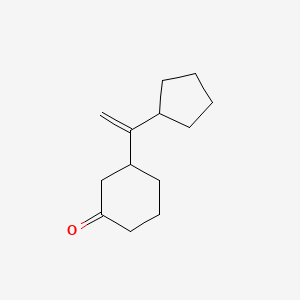
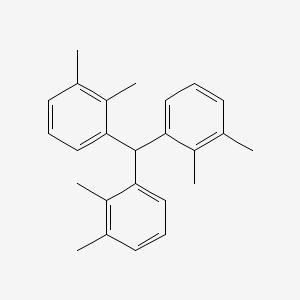
![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)
